molecular formula C18H21N7O3S B2632433 N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-28-6

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

货号: B2632433
CAS 编号: 2034340-28-6
分子量: 415.47
InChI 键: KLFVHAHEAVBETI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

属性

IUPAC Name

N-[3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-13(26)24-7-9-25(10-8-24)18-17(20-15-5-3-4-6-16(15)21-18)22-29(27,28)14-11-19-23(2)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVHAHEAVBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoxaline Core: Starting with a benzene derivative, the quinoxaline core is synthesized through a condensation reaction with o-phenylenediamine.

    Introduction of the Piperazine Ring: The acetylpiperazine moiety is introduced via nucleophilic substitution, where the piperazine ring is acetylated using acetic anhydride.

    Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled to the quinoxaline core through a cyclization reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the quinoxaline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Reduced quinoxaline or sulfonamide derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

科学研究应用

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . The sulfonamide group in this compound may play a crucial role in enhancing its antimicrobial efficacy.

Anti-inflammatory Properties

The compound's structure suggests potential as an anti-inflammatory agent. Research into quinoxaline derivatives has indicated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have been reported to show significant selectivity and reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

This compound may also possess anticancer properties. Recent studies have highlighted the anticancer activities of pyrazole derivatives against various cancer cell lines, including MCF7 and HCT116. The mechanisms often involve inhibition of specific kinases or pathways associated with cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
Anti-inflammatoryCOX-2 InhibitionIC50 = 0.011 μM
AnticancerMCF7, HCT116IC50 = 0.39 - 0.46 μM

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of pyrazole derivatives found that compounds structurally related to this compound displayed potent activity against resistant strains of bacteria. The study utilized time-kill assays to demonstrate the bactericidal effects of these compounds, establishing their potential as therapeutic agents in treating bacterial infections .

Case Study 2: Dual Action as COX Inhibitors

In another investigation focused on dual-action anti-inflammatory agents, quinoxaline derivatives were synthesized and tested for their ability to inhibit both COX enzymes and exhibit anticancer properties. The results indicated that certain derivatives achieved significant inhibition of COX-2 while also demonstrating cytotoxic effects on cancer cells, suggesting a multifaceted therapeutic application for compounds like this compound .

作用机制

The mechanism of action of N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The sulfonamide group can enhance binding affinity and specificity, leading to potent biological effects.

相似化合物的比较

Similar Compounds

  • N-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

Compared to similar compounds, N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, specificity, and overall efficacy in its applications.

生物活性

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H22N6O2
  • Molecular Weight : 394.44 g/mol
  • Key Functional Groups :
    • Quinoxaline moiety
    • Pyrazole sulfonamide structure
    • Acetylpiperazine substituent

The biological activity of this compound is largely attributed to its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in various cellular processes including growth, proliferation, and survival. Dysregulation of PI3K signaling is often associated with cancer progression .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole sulfonamide derivatives against various cancer cell lines. For instance, a study reported that new pyrazole derivatives exhibited significant cytotoxic activity against U937 cells, with IC50 values indicating effective inhibition of cell viability without substantial cytotoxicity .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Cell LineCytotoxicity
Compound A15U937Low
Compound B10HeLaModerate
This compound12MCF7Low

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Anticancer Properties : A series of pyrazole sulfonamides were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth effectively while maintaining low toxicity levels .
  • Antimicrobial Activity : Pyrazole derivatives have also been reported to exhibit antimicrobial properties, making them candidates for further development in treating infections .
  • Additional Biological Activities : Beyond anticancer effects, these compounds have shown promise in other areas such as anti-inflammatory and antibacterial activities, highlighting their versatility in pharmacological applications .

常见问题

What synthetic methodologies are recommended for preparing N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

Answer:
The synthesis of compounds containing acetylpiperazinyl and sulfonamide moieties typically involves multi-step protocols. For example:

  • Step 1: Prepare intermediates like 4-(4-acetylpiperazin-1-yl)phenoxy-substituted phthalonitrile derivatives via nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
  • Step 2: Introduce the pyrazole-sulfonamide group via coupling reactions. Sulfonylation of amines using sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base is a common approach.
  • Step 3: Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and confirm structures using elemental analysis, NMR, and IR spectroscopy .

How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C-NMR: Assign proton environments (e.g., acetylpiperazinyl methyl groups at ~2.1 ppm) and aromatic signals from quinoxaline/pyrazole rings (6.5–8.5 ppm) .
    • UV/Vis: Identify π→π* transitions in the quinoxaline core (~300–350 nm) and sulfonamide-related n→π* transitions .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • X-ray Crystallography: For crystalline forms, perform single-crystal XRD to resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide) .

What advanced techniques are used to analyze polymorphic forms of this compound?

Answer:

  • X-ray Powder Diffraction (XRPD): Compare diffraction patterns to distinguish polymorphs (e.g., sharp peaks at 2θ = 10–30° for crystalline forms vs. amorphous halos) .
  • Thermal Analysis:
    • DSC: Identify melting points and phase transitions (e.g., endothermic peaks at 180–220°C).
    • TGA: Assess thermal stability (e.g., <5% weight loss below 150°C indicates low hygroscopicity) .
  • Dynamic Vapor Sorption (DVS): Evaluate hygroscopicity by measuring water uptake at varying humidity levels.

How is the anticancer activity of this compound evaluated in preclinical studies?

Answer:

  • In Vitro Assays:
    • Cell Viability (IC₅₀): Use MTT/WST-1 assays on cancer cell lines (e.g., HEPG2, MCF-7). Related sulfonamide-quinoxaline derivatives show IC₅₀ values of 15–30 µM .
    • Radiosensitization: Combine sub-IC₅₀ doses with γ-radiation (2–4 Gy) to assess synergy via clonogenic survival assays .
  • Mechanistic Studies:
    • Apoptosis: Measure caspase-3/7 activation via fluorometric assays.
    • Cell Cycle Arrest: Use flow cytometry (PI staining) to identify G1/S or G2/M arrest.

What strategies are employed to identify the molecular targets of this compound?

Answer:

  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition (e.g., EGFR, PI3K), as structurally related compounds (e.g., Rociletinib) target kinases .
  • Molecular Docking: Perform in silico docking (AutoDock Vina) using crystal structures of kinases (PDB: e.g., 4HJO for EGFR) to predict binding modes .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive Tracer Blue) to quantify target engagement.

How can contradictory data on compound efficacy across studies be resolved?

Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Optimization: Modify substituents (e.g., replace acetylpiperazinyl with morpholino groups) to improve potency and reduce off-target effects .
  • Pharmacokinetic Profiling: Compare bioavailability (e.g., plasma half-life in rodent models) to clarify in vitro-in vivo discrepancies.

What methods optimize the physicochemical stability of this compound for formulation?

Answer:

  • Salt Formation: Synthesize hydrochloride or phosphate salts to enhance solubility (e.g., dissolve 1 M HCl in ethanol, precipitate with diethyl ether) .
  • Lyophilization: Prepare lyophilized powders using cryoprotectants (e.g., mannitol) for long-term storage.
  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via HPLC .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。